molecular formula C20H21ClN2O3 B2728755 N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1009791-01-8

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide

Cat. No.: B2728755
CAS No.: 1009791-01-8
M. Wt: 372.85
InChI Key: JAESBMZYXUZILJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN) and aqueous hypophosphorous acid under reflux conditions in 1-propanol . The resulting intermediate undergoes further reactions to introduce the chloro, oxo, and acetamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-chloroindole: A simpler indole derivative with a chloro substituent.

    N-acetylindole: An indole derivative with an acetamide group.

Uniqueness

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-5-3-6-16(11-13)26-10-4-9-23-18-8-7-15(21)12-17(18)19(20(23)25)22-14(2)24/h3,5-8,11-12,19H,4,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAESBMZYXUZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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